Demonstrated Antitumor Activity in H1299 Non-Small Cell Lung Cancer Cells for a Direct Deguelin-Derived Analog Containing the 3,5-Difluoro-4-(2-fluorophenyl)pyridine Core
In a study evaluating ring-truncated deguelin derivatives, compound 25, which is synthesized from 3,5-Difluoro-4-(2-fluorophenyl)pyridine and represents a direct analog of the target compound, exhibited significant antitumor activity in the H1299 non-small cell lung cancer cell line [1]. This activity was achieved with lower toxicity compared to the natural product deguelin, a key differentiator for this chemical series [1].
| Evidence Dimension | In vitro antitumor activity and toxicity |
|---|---|
| Target Compound Data | Significant antitumor activity in H1299 cells |
| Comparator Or Baseline | Deguelin (natural product) |
| Quantified Difference | Lower toxicity than deguelin (qualitative comparison) |
| Conditions | Cell viability assay on H1299 human non-small cell lung cancer cell line |
Why This Matters
This evidence indicates that incorporating the 3,5-Difluoro-4-(2-fluorophenyl)pyridine moiety into a deguelin scaffold maintains antitumor efficacy while reducing the inherent toxicity of the parent compound, a key criterion for advancing a hit to a lead compound.
- [1] Kim, H.S., et al. (2015). Ring-truncated deguelin derivatives as potent Hypoxia Inducible Factor-1α (HIF-1α) inhibitors. European Journal of Medicinal Chemistry, 104, 157-164. View Source
